molecular formula C9H13F2N3O B2738982 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole CAS No. 2097868-07-8

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

カタログ番号: B2738982
CAS番号: 2097868-07-8
分子量: 217.22
InChIキー: RKBDPDSTQHKLME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4,4-difluoropiperidinylmethyl moiety at position 3. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in medicinal chemistry. The difluoropiperidine group introduces fluorination, which enhances lipophilicity, bioavailability, and resistance to oxidative metabolism . This compound is of interest in drug discovery, particularly for central nervous system (CNS) or antimicrobial targets, due to the pharmacophoric features of both oxadiazole and fluorinated piperidine moieties.

特性

IUPAC Name

5-[(4,4-difluoropiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O/c1-7-12-8(15-13-7)6-14-4-2-9(10,11)3-5-14/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBDPDSTQHKLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 4,4-difluoropiperidine with a suitable oxadiazole precursor. The reaction conditions often require the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the fluorine atoms can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with unique properties.

作用機序

The mechanism of action of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly modular. Below is a comparison of the target compound with structurally related derivatives, focusing on substituent effects and biological activities:

Compound Name Substituents Key Properties/Activities References
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole 3-methyl; 5-(4,4-difluoropiperidinylmethyl) Enhanced lipophilicity (logP ~3.5*), potential CNS activity due to fluorinated piperidine
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole 3-methyl; 5-(4-bromophenyl) Anticancer activity (IC₅₀ values in µM range); molecular weight: 239.07; logP: ~3.8
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole 3-phenyl; 5-(4-chloro-3-nitrophenyl) Antifungal/antibacterial activity; logP: 4.24; molecular weight: 301.69
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole 3-cyclopropyl; 5-(azetidinyloxymethyl) Reduced steric bulk vs. piperidine; potential for improved solubility (logP: ~2.0*)
5-(10-Bromodecyl)-3-octyl-1,2,4-oxadiazole 3-octyl; 5-(10-bromodecyl) Long alkyl chains increase logP (>6.0*); evaluated for antiparasitic activity
5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole 3-phenyl; 5-(3,5-dimethylphenoxymethyl) High logP (4.78); aromatic substituents may confer antioxidant or anti-inflammatory effects
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole 3-isopropyl; 5-(piperidinylmethyl-pyridinyl-sulfonylphenyl) Complex substituents for kinase inhibition; high molecular weight (483.54)

Note: logP values marked with an asterisk () are estimated using analogous compounds.

Physicochemical Properties

  • Lipophilicity: The target compound’s logP (~3.5) is intermediate compared to bromophenyl (logP 3.8 ) and phenoxymethyl derivatives (logP 4.78 ), balancing solubility and membrane permeability.
  • Molecular Weight : At ~255 g/mol, the compound falls within Lipinski’s rule-of-five guidelines, unlike the sulfonylpyridinyl-piperidine derivative (483.54 g/mol ), which may face bioavailability challenges.

生物活性

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Molecular Structure:

  • IUPAC Name: 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
  • CAS Number: 2097868-07-8
  • Molecular Formula: C9_9H13_{13}F2_2N3_3O
  • Molecular Weight: 217.22 g/mol

The synthesis of this compound typically involves the reaction of 4,4-difluoropiperidine with an appropriate oxadiazole precursor under basic conditions, often utilizing solvents like dimethylformamide (DMF) to enhance yield and purity .

Biological Activity Overview

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole exhibits a range of biological activities that are primarily attributed to its oxadiazole moiety. Oxadiazole derivatives have been reported to possess various pharmacological properties including:

  • Antimicrobial Activity: Several studies have demonstrated that oxadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria .
  • Anticancer Activity: Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation. For example, certain oxadiazole derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

The biological activity of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is believed to involve interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as topoisomerase I, which is crucial for DNA replication and repair .
  • Receptor Modulation: There is evidence suggesting that the compound could act as an antagonist at certain receptors involved in signaling pathways related to cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the potential of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole in various therapeutic contexts:

StudyFindings
Alam et al. (2022)Identified significant anticancer activity in oxadiazole derivatives with IC50_{50} values comparable to standard chemotherapy agents .
Bajaj et al. (2020)Reported cytotoxic effects of novel oxadiazole derivatives against breast cancer cell lines with promising TGI scores indicating potential for combination therapies .
Ribeiro et al. (2020)Investigated the antibacterial properties of oxadiazole compounds showing effectiveness against multi-drug resistant strains .

Q & A

Q. What synthetic strategies are employed to prepare 5-((4,4-difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS: 1192-81-0) can react with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the piperidine moiety . Intermediates are purified via recrystallization or column chromatography and characterized using IR, NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structural integrity .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection uses Bruker SMART diffractometers, and structures are solved via direct methods (e.g., SHELXS) and refined with SHELXL. Hydrogen atoms are positioned geometrically and refined using a riding model. Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) are analyzed to understand packing motifs .

Q. What in vitro biological assays are suitable for preliminary evaluation of its pharmacological potential?

Common assays include:

  • Antimicrobial activity : Broth microdilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Antioxidant activity : DPPH radical scavenging or FRAP assays .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Results are reported as IC₅₀ or MIC values, with positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole-piperidine linkage, and what factors influence side reactions?

Key factors include:

  • Reaction temperature : Elevated temperatures (e.g., reflux in acetonitrile) improve reaction rates but may degrade thermally sensitive intermediates .
  • Base selection : Strong bases (e.g., K₂CO₃) enhance nucleophilicity but may cause hydrolysis of the oxadiazole ring .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states but may require rigorous drying to avoid side reactions .
    Optimization via Design of Experiments (DoE) or response surface methodology is recommended .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates binding to targets (e.g., antimicrobial enzymes, G-protein-coupled receptors) using software like AutoDock Vina. The difluoropiperidine group’s conformational flexibility and fluorine’s electronegativity are critical for ligand-receptor interactions .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature NMR (VT-NMR) : Detects dynamic processes (e.g., ring puckering in difluoropiperidine) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms coupling networks .
  • X-ray crystallography : Provides definitive structural evidence to validate ambiguous spectroscopic assignments .

Q. How does the difluoropiperidine moiety influence metabolic stability and pharmacokinetics?

  • In vitro metabolic assays : Liver microsomes or hepatocyte incubations assess cytochrome P450-mediated oxidation. Fluorine atoms reduce metabolic degradation by blocking hydroxylation sites .
  • LogP measurements : HPLC or shake-flask methods determine lipophilicity, which correlates with membrane permeability .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration evaluates compound availability .

Methodological Challenges and Solutions

Q. How are regiochemical ambiguities in oxadiazole synthesis addressed?

  • Isotopic labeling : ¹⁵N-labeled precursors track nitrogen incorporation in the oxadiazole ring .
  • Crystallographic evidence : SCXRD unambiguously assigns substituent positions .

Q. What strategies mitigate toxicity concerns during in vivo studies?

  • Ames test : Evaluates mutagenicity of metabolites .
  • Acute toxicity assays : Rodent studies (OECD 423) determine LD₅₀ values .
  • Prodrug design : Masking reactive groups (e.g., esterification) improves biocompatibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。